molecular formula C8H9NO2S B3351897 Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate CAS No. 40548-04-7

Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate

Cat. No.: B3351897
CAS No.: 40548-04-7
M. Wt: 183.23 g/mol
InChI Key: RCOYMKATAQYOSH-VOTSOKGWSA-N
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Description

Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol. It is a colorless to yellow liquid with a peculiar odor and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate can be synthesized through various synthetic routes. One common method involves the reaction of methyl cyanoacetate with 3-tetrahydrothiophene-1-one under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Amines, alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.

    Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The thienylidene moiety can undergo various transformations, contributing to the compound’s reactivity and versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A precursor in the synthesis of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate.

    3-Tetrahydrothiophene-1-one: Another precursor used in the synthesis.

    Methyl 2-cyano-2-(3-thienylidene) acetate: A structurally similar compound with a thienylidene group instead of a tetrahydrothienylidene group.

Uniqueness

Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate is unique due to its tetrahydrothienylidene moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in the synthesis of specialized organic molecules and materials .

Properties

CAS No.

40548-04-7

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl (2E)-2-cyano-2-(thiolan-3-ylidene)acetate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)7(4-9)6-2-3-12-5-6/h2-3,5H2,1H3/b7-6+

InChI Key

RCOYMKATAQYOSH-VOTSOKGWSA-N

SMILES

COC(=O)C(=C1CCSC1)C#N

Isomeric SMILES

COC(=O)/C(=C/1\CCSC1)/C#N

Canonical SMILES

COC(=O)C(=C1CCSC1)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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